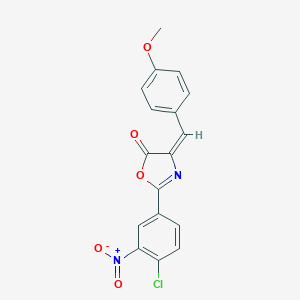
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one have been extensively studied. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
実験室実験の利点と制限
The advantages of using 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes and proteins, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. These include further studies to determine its safety and efficacy, the development of new methods for its synthesis, and the exploration of its potential applications in various fields of scientific research. Moreover, it is important to investigate the potential side effects of this compound and to determine its optimal dosage for different applications.
Conclusion:
In conclusion, 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy and to explore its potential applications in various fields of scientific research.
合成法
The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with 2-amino-2-methyl-1-propanol to obtain the desired compound.
科学的研究の応用
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C17H11ClN2O5 |
分子量 |
358.7 g/mol |
IUPAC名 |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-5-2-10(3-6-12)8-14-17(21)25-16(19-14)11-4-7-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+ |
InChIキー |
QHMCFFBBTGJOFP-RIYZIHGNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)